2,5-Dichloro-4-methylboronic acid
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Overview
Description
2,5-Dichloro-4-methylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. It is a derivative of boronic acid, characterized by the presence of two chlorine atoms and a methyl group attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylboronic acid typically involves the reaction of 2,5-dichloro-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,5-Dichloro-4-methylphenyl magnesium bromide+Trimethyl borate→2,5-Dichloro-4-methylboronic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in Suzuki-Miyaura reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Solvents: Solvents like tetrahydrofuran or dimethylformamide are typically employed.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,5-Dichloro-4-methylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of boron-containing drugs and bioactive molecules.
Medicine: Research is ongoing to explore its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of polymers, electronic materials, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 2,4-Dichloro-5-methylboronic acid
- 2,5-Dichlorophenylboronic acid
- 4-Methylphenylboronic acid
Comparison: 2,5-Dichloro-4-methylboronic acid is unique due to the presence of both chlorine atoms and a methyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it offers distinct advantages in terms of steric and electronic properties, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2,5-dichloro-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBGBNHMPJWBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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